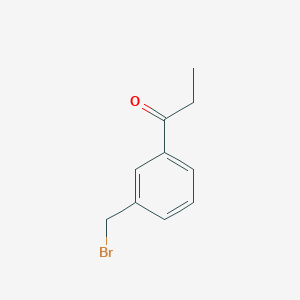
1-(3-(Bromomethyl)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of phenylpropanone, characterized by the presence of a bromomethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-(Bromomethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-phenylpropan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: 1-(3-(Bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted phenylpropanones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
科学研究应用
1-(3-(Bromomethyl)phenyl)propan-1-one has diverse applications in scientific research:
作用机制
The mechanism of action of 1-(3-(Bromomethyl)phenyl)propan-1-one involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of receptor activity . The carbonyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
相似化合物的比较
1-(3-Chloromethyl)phenyl)propan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(3-Methyl)phenyl)propan-1-one: Lacks the halogen substituent, resulting in different reactivity and applications.
1-(3-(Fluoromethyl)phenyl)propan-1-one: Contains a fluoromethyl group, which imparts different electronic properties and reactivity.
Uniqueness: 1-(3-(Bromomethyl)phenyl)propan-1-one is unique due to the presence of the bromomethyl group, which enhances its reactivity towards nucleophiles and allows for diverse chemical transformations. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC 名称 |
1-[3-(bromomethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 |
InChI 键 |
RZAKKZCPPUMBAQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC=CC(=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


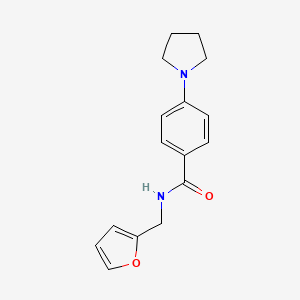

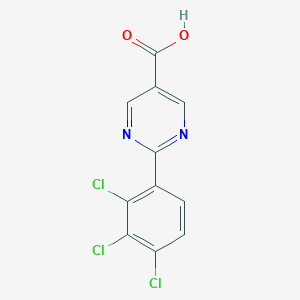
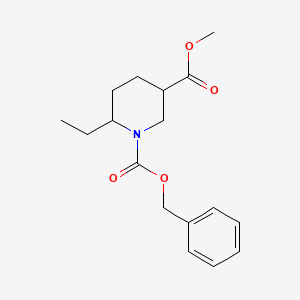
![tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061453.png)
![(2aR,3S,4R,5aS,5bS,7aR,11aR,12aS)-2a,5a,8,8-tetramethyl-9-(methylamino)-3-((S)-1-(methylamino)ethyl)tetradecahydro-1H,12H-cyclopenta[a]cyclopropa[e]phenanthren-4-ol](/img/structure/B14061457.png)
![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)

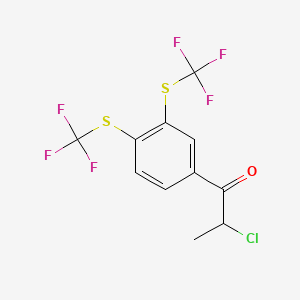
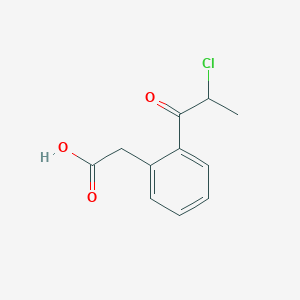
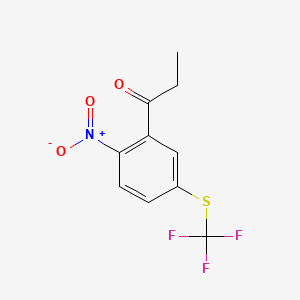
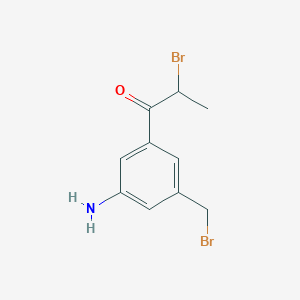
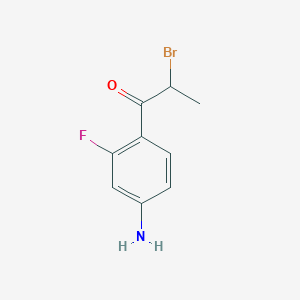
![2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14061489.png)
